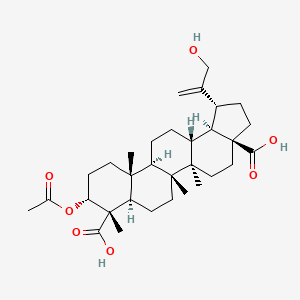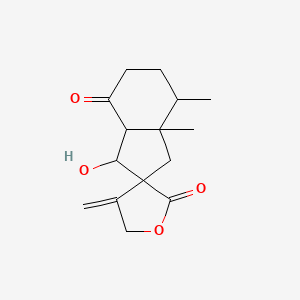
Ácido acantrifóico A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acantrifoic acid A is a natural product primarily found in the roots of the plant Acanthopanax trifoliatus, which belongs to the family Araliaceae. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antibacterial properties . It has been widely used in traditional medicine and health supplements.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable compound for studying the chemical properties and reactions of triterpenoids.
Industry: It is used in the formulation of health supplements and natural antioxidants.
Mecanismo De Acción
Target of Action
Acantrifoic acid A is a natural product derived from the plant Acanthopanax trifoliatus It’s known that the plant acanthopanax trifoliatus and its compounds have shown significant inhibitory effects against various cancer cells .
Mode of Action
It is known that compounds from acanthopanax trifoliatus, including acantrifoic acid a, have demonstrated anticancer activities . These compounds likely interact with cellular targets to inhibit the growth of cancer cells.
Result of Action
Acantrifoic acid A, along with other compounds from Acanthopanax trifoliatus, has shown significant inhibitory effects against various cancer cells . This suggests that the molecular and cellular effects of Acantrifoic acid A’s action may include the inhibition of cell growth and proliferation.
Action Environment
The action of Acantrifoic acid A likely depends on various environmental factors. For instance, the plant Acanthopanax trifoliatus, from which Acantrifoic acid A is derived, is widely distributed in various regions, including India, Japan, the Philippines, Thailand, Vietnam, and many provinces of China . The plant’s wide distribution suggests that it can adapt to various environmental conditions, which may also influence the action, efficacy, and stability of its compounds, including Acantrifoic acid A.
Análisis Bioquímico
Cellular Effects
Acantrifoic Acid A has been found to exhibit significant inhibitory effects against various cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of acantrifoic acid A typically involves extraction and purification from the roots of Acanthopanax trifoliatus. The process begins with the extraction of a mixture containing acantrifoic acid A using solvents such as methanol or ethanol. This mixture is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify acantrifoic acid A .
Industrial Production Methods: Industrial production of acantrifoic acid A follows similar extraction and purification methods but on a larger scale. The roots of Acanthopanax trifoliatus are harvested, dried, and ground into a fine powder. The powder is then extracted using large volumes of solvents, and the resulting extract is purified using industrial-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Acantrifoic acid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acantrifoic acid A, each with distinct chemical and biological properties .
Comparación Con Compuestos Similares
Acantrifoic acid A is structurally similar to other lupane-type triterpenoids, such as acantrifoic acid B and acantrifoside C . it is unique in its specific acetoxy and hydroxyl functional groups, which contribute to its distinct biological activities. Similar compounds include:
Acantrifoic acid B: Another acetoxylated triterpenoid with similar anticancer properties.
Acantrifoside C: A triterpenoid glycoside with additional sugar moieties, exhibiting different solubility and biological properties.
Acantrifoic acid A stands out due to its potent anticancer, anti-inflammatory, and antioxidant activities, making it a promising candidate for further research and development in various fields.
Propiedades
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVRUAPPXCRHS-ZESURFQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Acantrifoic acid A and what are its key structural features?
A1: Acantrifoic acid A is characterized as 3α-acetoxy-30-hydroxylup-20(29)-ene-23,28-dioic acid []. Key structural features include:
Q2: What are the potential applications of Acantrifoic acid A based on its chemical structure and the reported biological activity of Acanthopanax trifoliatus extracts?
A2: While the specific biological activity of Acantrifoic acid A has not been detailed in the provided research, Acanthopanax trifoliatus extracts, from which this compound is isolated, have shown anticancer activity [, ]. Given the structural similarity to other lupane triterpenes with known biological activities, Acantrifoic acid A could be investigated for:
Q3: What analytical techniques were used to characterize the structure of Acantrifoic acid A?
A3: The chemical structure of Acantrifoic acid A was determined using extensive 1D and 2D NMR spectroscopic data []. This likely included techniques such as:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)


![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B591183.png)
![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)
